Diisooctylthiophosphinic acid
Overview
Mechanism of Action
Target of Action
Diisooctylthiophosphinic acid primarily targets transition metals . It acts as a complexing agent , binding to these metals and altering their chemical properties .
Mode of Action
The compound interacts with its targets through a process known as chelation . This involves the formation of multiple bonds between the this compound and the transition metal, resulting in a stable, ring-like structure . This interaction can significantly alter the properties of the metal, including its reactivity and solubility .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific transition metal involved. The compound’s chelating action can disrupt normal metal-dependent processes, potentially leading to downstream effects such as changes in enzyme activity or protein function .
Pharmacokinetics
Given its use as a chelating agent, it is likely that its bioavailability and pharmacokinetics are heavily influenced by its interactions with transition metals .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific transition metal being targeted. By chelating these metals, the compound can alter their behavior and disrupt their normal biological functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of certain transition metals in the environment can affect the compound’s ability to chelate and thus its overall effectiveness . Additionally, factors such as pH and temperature can impact the stability of the compound and its chelates .
Biochemical Analysis
Biochemical Properties
The role of Diisooctylthiophosphinic acid in biochemical reactions is primarily as a complexing agent for the extraction of transition metals
Molecular Mechanism
It is known to exert its effects at the molecular level through its role as a complexing agent in the extraction of transition metals
Preparation Methods
Diisooctylthiophosphinic acid, can be synthesized through various methods. One common synthetic route involves the reaction of phosphorous trichloride with 2,4,4-trimethylpentanol in the presence of a base. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours. Industrial production methods often involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Diisooctylthiophosphinic acid, undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphinothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different phosphinothioic acid esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Diisooctylthiophosphinic acid, has a wide range of scientific research applications:
Biology: Its chelating properties make it useful in various biological assays and studies involving metal ions.
Comparison with Similar Compounds
Diisooctylthiophosphinic acid, can be compared with other similar compounds such as:
Bis(2-ethylhexyl) phosphate: Another phosphoric acid derivative used in metal extraction.
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate: Used as an extractant for the removal of dibenzothiophene from liquid fuels.
The uniqueness of phosphinothioic acid, bis(2,4,4-trimethylpentyl)-, lies in its specific structure, which provides enhanced stability and selectivity in metal complexation compared to other similar compounds .
Properties
IUPAC Name |
hydroxy-sulfanylidene-bis(2,4,4-trimethylpentyl)-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35OPS/c1-13(9-15(3,4)5)11-18(17,19)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYLHALFMPOMKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CP(=S)(CC(C)CC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35OPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888952 | |
Record name | Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10888952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132767-86-3 | |
Record name | Cyanex 302 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132767-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132767863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10888952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphinothioic acid, bis(2,4,4-trimethylpentyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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